Cas no 61-33-6 (Penicillin G)

Penicillin G structure
Penicillin G structure
Product Name:Penicillin G
Número CAS:61-33-6
MF:C16H18N2O4S
Megavatios:334.390122890472
MDL:MFCD00069665
CID:33771
PubChem ID:5904
Update Time:2025-04-18

Penicillin G Propiedades químicas y físicas

Nombre e identificación

    • Penicillin G
    • PENICILLIN G K-SALT
    • PENICILLIN G POTASSIUM
    • PENICILLIN G POTASSIUM SALT
    • (5r,6r)-benzylpenicillin
    • (phenylmethyl)-penicilli
    • (phenylmethyl)penicillin
    • (phenylmethyl)-penicillinicaci
    • (phenylmethyl)penicillinicacid
    • PENICILLIN
    • abbocillin
    • benzyl penicillin
    • cilloral
    • cilopen
    • cosmopen
    • dropcillin
    • galofak
    • gelacillin
    • pencilling
    • pradupen
    • Ursopen
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • C16H18N2O4S.K
    • KBio3_001683
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-
    • Free benzylpenicillin
    • NCGC00159348-02
    • BRD-K55191674-236-03-7
    • 61-33-6
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
    • CHEBI:18208
    • Benzylpenicillin [INN:BAN]
    • Bencilpenicilina
    • UNII-Q42T66VG0C
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-, (2S-(2alpha,5alpha,6beta))-
    • NSC-193396
    • DB01053
    • PHENOXYMETHYLPENICILLIN POTASSIUM IMPURITY A [EP IMPURITY]
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6- (2-phenylacetamido)-
    • BRD-K55191674-237-12-6
    • BSPBio_001096
    • KBio2_001413
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
    • Phenylacetamidopenicillanic acid
    • Pfizerpen
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • SBI-0051476.P003
    • Benzylpenicillinum (Latin)
    • Penicillin-G potassium
    • HY-N7139
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-
    • GTPL4796
    • DRG-0128
    • Benzylpenicillin 1000 microg/mL in Acetonitrile:Water
    • Benzylpenicillinum
    • 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-, (2S,5R,6R)-
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)- (2S-(2alpha,5alpha,6beta))-
    • Pharmacillin
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
    • PHENOXYMETHYLPENICILLIN IMPURITY A [EP IMPURITY]
    • Benzylpenicillinic acid
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- [2S-(2alpha,5alpha,6beta)]-
    • Prestwick3_001078
    • KBio2_006549
    • EINECS 204-038-0
    • Benzylpenicillin [BAN:INN]
    • Benzylpenicillinum [Latin]
    • Prestwick2_001078
    • Penicillin G Potassium in Plastic Container
    • (2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]
    • EINECS 200-506-3
    • SMR000538912
    • LS-149836
    • CHEMBL29
    • IDI1_000316
    • BENZYLPENICILLIN (MART.)
    • C16H18N2O4S
    • NSC193396
    • KBio1_000316
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-
    • Penicillin,(S)
    • GLXC-25718
    • benzyl benicillin
    • C05551
    • Free penicillin G
    • 3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid anion (Penicillin G)
    • PENICILLIN G [HSDB]
    • PENTIDS '250'
    • 4-27-00-05861 (Beilstein Handbook Reference)
    • BENZYLPENICILLIN [INN]
    • JGSARLDLIJGVTE-MBNYWOFBSA-N
    • SCHEMBL3783
    • bensylpenicillin
    • Free penicillin II
    • Benzylpenicilline potassique [DCF]
    • Q258450
    • PENTIDS '400'
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-
    • MLS001032123
    • Benzylpenicillinic acid potassium salt
    • BRD-K55191674-237-02-7
    • KBioSS_001413
    • Penicillinic acid, benzyl-
    • CS-0013727
    • Benzylpenicillin
    • Cillora
    • PENICILLIN G [VANDF]
    • BDBM50022787
    • AKOS005203091
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- [2S-(2.alpha.,5.alpha.,6.beta.)]-, monopotassium salt
    • Benzylpenicilline [French]
    • MLS000766897
    • Q42T66VG0C
    • PENICILLIN-2
    • NCGC00159348-03
    • PHENOXYMETHYLPENICILLIN (BENZATHINE) TETRAHYDRATE IMPURITY A [EP IMPURITY]
    • DTXCID3026934
    • Cosmopen potassium salt
    • Potassium 3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azbicyclo[3.2.0]heptane-2-carboxylate
    • PenicillinG
    • Phenylacetyl-6-aminopenicillanic acid
    • Spectrum4_000471
    • Pencillin G
    • Penicillinic acid, (phenylmethyl)-
    • BENZYLPENICILLIN [MART.]
    • PENICILLIN-G
    • DTXSID5046934
    • NINDS_000316
    • 6-(2-phenylacetamido)penicillansyre
    • D02336
    • Prestwick0_001078
    • Benzylpenicillin G
    • KBioGR_000942
    • Bencilpenicilina [Spanish]
    • PENICILLIN G [MI]
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)- (2S-(2alpha,5alpha,6beta))-, monopotassium salt
    • Spectrum_000933
    • EN300-19631164
    • 3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
    • Benzylpenicillin (INN)
    • DivK1c_000316
    • Epitope ID:114070
    • HMS2875L09
    • 3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid(penicillin G)
    • potassium [2S-(2alpha,5alpha,6beta)]-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
    • Prestwick1_001078
    • Spectrum2_000518
    • SPBio_002998
    • NSC 193396
    • W-109262
    • Spectrum3_000542
    • HSDB 3166
    • Spectrum5_001108
    • KBio2_003981
    • SPBio_000475
    • Compocillin G
    • Benzyl-6-aminopenicillinic acid
    • BRN 0044740
    • A833169
    • Bicillin (*Benzathine Salt, Tetrahydrate*)
    • MLS001173382
    • Benzopenicillin
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- [2S-(2.alpha.,5.alpha.,6.beta.)]-
    • (Phenylmethyl)penicillinic acid
    • BENZYLPENICILLIN [WHO-DD]
    • D00QAR
    • BSPBio_002183
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, monopotassium salt
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid
    • J01CE01
    • NSC 131815
    • PENTIDS '800'
    • Cilloral potassium salt
    • Liquacillin
    • 2,2-dimethyl-6beta-(phenylacetamido)penam-3alpha-carboxylic acid
    • (+)-3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid(penicillin G)
    • BPBio1_001206
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
    • C16-H18-N2-O4-S.K
    • 6-(2-Phenylacetamido)penicillanic acid
    • Benzylpenicilline
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • PHENOXYMETHYLPENICILLIN IMPURITY A (EP IMPURITY)
    • Penicillin, (phenylmethyl)-
    • Specilline G
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • Benzylpenicillin, Antibiotic for Culture Media Use Only
    • NS00068016
    • (2S,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
    • NSC131815
    • NCI60_000703
    • FT-0631271
    • SB74416
    • FT-0770573
    • WLN: T45 ANV ESTJ CMV1R& F F GVQ
    • CHEMBL300052
    • (5S)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • NS00001514
    • 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • SCHEMBL2109546
    • 3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- [2S-(2.alpha.,5.alpha.,6.beta.)]-
    • DTXSID30859048
    • Oprea1_861345
    • Cillin
    • NSC11964
    • 7005-30-3
    • AKOS030242685
    • 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,3-dimethyl-7-oxo-6-(2-phenylacetamido)-
    • DTXSID20274362
    • NSC-11964
    • Oprea1_713794
    • BRD-K55191674-236-07-8
    • 4,1-Thiaazabicyclo[3.2.0]heptane-2-carboxylic acid, 6-benzylcarbonylamino-3,3-dimethyl-7-oxo-
    • BRD-K55191674-237-18-3
    • BRD-K55191674-236-06-0
    • MDL: MFCD00069665
    • Renchi: 1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
    • Clave inchi: JGSARLDLIJGVTE-MBNYWOFBSA-N
    • Sonrisas: S1C(C)(C)[C@H](C(=O)O)N2C([C@H]([C@@H]12)NC(CC1C=CC=CC=1)=O)=O

Atributos calculados

  • Calidad precisa: 334.09900
  • Masa isotópica única: 334.098728
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 23
  • Cuenta de enlace giratorio: 5
  • Complejidad: 530
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 4
  • Xlogp3: none
  • Superficie del Polo topológico: 112

Propiedades experimentales

  • Denso: 1.2729 (rough estimate)
  • Punto de fusión: 214-217 °C
  • Punto de ebullición: 663.3°C at 760 mmHg
  • Punto de inflamación: 355°C
  • índice de refracción: 1.6930 (estimate)
  • Disolución: H2O: 100 mg/mL
  • PSA: 112.01000
  • Logp: 1.18960
  • Rotación específica: D +282° (ethanol)

Penicillin G Información de Seguridad

  • Wgk Alemania:2
  • Código de categoría de peligro: 42/43
  • Instrucciones de Seguridad: S36/37
  • Código F de la marca fuka:10-23
  • Rtecs:XH9700000
  • Señalización de mercancías peligrosas: Xn
  • Términos de riesgo:R42/43
  • Condiciones de almacenamiento:通风低温干燥

Penicillin G Datos Aduaneros

  • Código HS:32041900
  • Datos Aduaneros:

    中国海关编码:

    32041900

Penicillin G PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM201127-100g
Penicillin G
61-33-6 97%
100g
$145 2023-01-06
Enamine
EN300-19631164-0.05g
61-33-6
0.05g
$212.0 2023-09-17
A2B Chem LLC
AX46090-1g
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
61-33-6
1g
$639.00 2024-04-19

Penicillin G Literatura relevante

Proveedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zouping Mingyuan Import and Export Trading Co., Ltd
上海嵘奥生物技术有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
上海嵘奥生物技术有限公司
Jiangsu Kolod Food Ingredients Co.,ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Aoguang Biotechnology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Senfeida Chemical Co., Ltd